S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate
Description
S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate is a nucleoside analog characterized by a purine base (6-aminopurine) attached to a modified tetrahydrofuro[3,4-d][1,3]dioxolane sugar moiety. The stereochemistry (3aS,4S,6R,6aR) is critical for its biological activity, as minor deviations can drastically alter molecular interactions .
This compound shares structural similarities with antiviral and anticancer nucleoside analogs, where modifications to the sugar or base moiety influence efficacy and toxicity. For instance, hydrogenation of related compounds using Pd/C catalysts (e.g., ) highlights synthetic routes common to nucleoside derivatives . Its stereospecific synthesis aligns with strategies used for bioactive molecules like biotin intermediates, where precise stereochemistry governs function .
Properties
Molecular Formula |
C15H19N5O4S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
S-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl] ethanethioate |
InChI |
InChI=1S/C15H19N5O4S/c1-7(21)25-4-8-10-11(24-15(2,3)23-10)14(22-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
HRZBAPHDBBWFCR-IDTAVKCVSA-N |
Isomeric SMILES |
CC(=O)SC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Canonical SMILES |
CC(=O)SCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Construction of the Tetrahydrofurodioxol Ring: This step involves the cyclization of appropriate diol precursors under acidic or basic conditions.
Attachment of the Ethanethioate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ethanethioate group, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Scientific Research Applications
S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.
Pathways Involved: It may modulate signaling pathways, such as those related to cell growth and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Ethanethioate vs. Sulfamate: The sulfamate group () improves aqueous solubility, making it preferable for intravenous formulations, whereas the ethanethioate’s lipophilicity may enhance oral bioavailability.
- 6-Chloro Substitution : Chlorine at the purine 6-position () increases resistance to enzymatic deamination, a common issue in nucleoside therapeutics.
- Stereochemical Sensitivity: Analog synthesis (e.g., ) underscores that even minor stereochemical changes (e.g., 3aS vs. 3aR) can disrupt binding to targets like kinases or polymerases .
Computational Similarity Analysis
- 2D Similarity (Tanimoto Coefficient) : The target compound shares >80% 2D similarity with sulfamate and acrylate analogs, suggesting conserved scaffold-driven interactions .
- 3D Similarity (Shape/Feature Overlap) : PubChem’s 3D metrics (ST ≥0.8, CT ≥0.5) indicate that ethanethioate and sulfamate analogs have comparable shape and feature alignment, critical for binding to purine-binding pockets .
Research Findings and Implications
- Biological Activity : Sulfamate analogs () show promise in kinase inhibition due to their phosphate-mimetic properties, whereas ethanethioate derivatives may act as prodrugs, releasing free thiols intracellularly.
- Metabolic Stability : Chlorinated purines () exhibit prolonged half-lives in vivo, advantageous for sustained antiviral effects.
- Synthetic Scalability : High-yield hydrogenation methods () and stereocontrolled synthesis () support industrial-scale production of these analogs.
Biological Activity
S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate is a complex organic compound notable for its unique structural features that include a purine base and a tetrahydrofurodioxol ring. This compound has garnered interest in various scientific fields due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N5O4S |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | S-[[(3aR,4R,6S,6aS)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl] ethanethioate |
| InChI | InChI=1S/C15H19N5O4S/c1-7(21)25-4-8-10-11(24-15(2,3)23-10)14(22-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may modulate key signaling pathways involved in cell growth and apoptosis. The compound is hypothesized to target enzymes or receptors that play critical roles in various biochemical processes.
Research Findings
Recent studies have explored the compound's potential as a dual-selective bisubstrate inhibitor for protein arginine methyltransferases (PRMTs). The selectivity and potency of the compound have been characterized through various assays:
- Inhibition Studies : The compound demonstrated significant inhibitory activity against PRMTs with IC50 values indicating high potency.
- Selectivity Profile : Selectivity studies showed that the compound preferentially inhibits PRMT4 and PRMT5 while exhibiting minimal effects on other methyltransferases.
Case Studies
Case Study 1: Inhibition of PRMTs
A study investigated the inhibitory effects of this compound on a panel of PRMTs. The results indicated:
- PRMT4 : IC50 = 2.8 nM
- PRMT5 : IC50 < 1.5 nM
- PRMT1 : IC50 = 5.9 μM
These findings suggest that the compound could serve as a potent therapeutic agent targeting PRMT-related pathways in diseases such as cancer .
Case Study 2: Structure–Activity Relationship (SAR)
Further investigations into the structure–activity relationship of the compound revealed that modifications to the purine base significantly influenced its biological activity. Researchers found that specific substitutions enhanced binding affinity and selectivity towards target enzymes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves protecting-group strategies under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, trifluoromethanesulfonic anhydride in dry dichloromethane at -20°C has been used to introduce functional groups with 82% yield . Purification via flash chromatography (e.g., petroleum ether/ethyl acetate gradients) ensures high purity (>97%). To improve yields, optimize stoichiometry, reaction time, and temperature, and use molecular sieves to control moisture .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm stereochemistry and functional groups , high-performance liquid chromatography (HPLC) for purity assessment (>97% via UV detection) , and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can identify thioester and dioxolane moieties .
Q. What are the recommended storage conditions and handling protocols?
- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ethanethioate group . Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid aqueous solutions unless stabilized with inert buffers (e.g., phosphate at pH 7.4) .
Advanced Research Questions
Q. How does the compound’s structure influence its interaction with target enzymes, and what computational methods predict binding affinity?
- Methodological Answer : The purine base mimics adenosine, enabling competitive inhibition of viral polymerases or kinases. Molecular docking (e.g., AutoDock Vina) can model interactions with active sites, leveraging the compound’s dioxolane ring for rigidity and ethanethioate for hydrophobic binding . Free-energy perturbation (FEP) calculations refine binding affinity predictions .
Q. What in vitro models are suitable for evaluating efficacy as a nucleoside analog?
- Methodological Answer : Use cell lines expressing target enzymes (e.g., HIV-1 reverse transcriptase or human kinases). Conduct IC₅₀ assays with radiolabeled substrates (³H-thymidine incorporation) to measure inhibition. Include control analogs (e.g., unmodified adenosine) to assess selectivity . For metabolic stability, incubate with liver microsomes and quantify degradation via LC-MS .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Perform meta-analysis with standardized protocols (e.g., uniform cell lines, assay conditions). Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. Replicate conflicting studies under controlled variables (e.g., pH, temperature) . Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
